molecular formula C15H13FN2O2 B2395827 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone CAS No. 1779183-40-2

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone

Cat. No. B2395827
CAS RN: 1779183-40-2
M. Wt: 272.279
InChI Key: JPXVNSXPWKTQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone, also known as DOX, is a novel compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. DOX belongs to the class of oxazepine derivatives, which have been shown to exhibit a wide range of biological activities including antitumor, anticonvulsant, and antidepressant effects. In

Scientific Research Applications

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone has been extensively studied for its potential as a therapeutic agent in various fields of medicine. In the field of cancer research, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of DNA synthesis and cell division, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
In the field of neuroscience, this compound has been studied for its potential as an anticonvulsant and antidepressant agent. This compound has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy, possibly through the modulation of GABAergic neurotransmission. In addition, this compound has been shown to exhibit antidepressant-like effects in animal models of depression, possibly through the modulation of monoaminergic neurotransmission.

Mechanism of Action

Target of Action

Similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-ones, have been evaluated for their anticonvulsant effects . This suggests that the compound may interact with targets involved in neuronal signaling, such as ion channels or neurotransmitter receptors.

Mode of Action

Based on its structural similarity to other benzoxazepinones, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The compound may affect biochemical pathways involved in neuronal signaling, given its potential anticonvulsant effects . This could include pathways related to the synthesis, release, or reuptake of neurotransmitters, or the regulation of ion channels. The downstream effects could involve changes in neuronal excitability or synaptic transmission.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed has anticonvulsant effects, as suggested by studies on similar compounds , it could potentially reduce neuronal excitability or alter synaptic transmission, thereby preventing or reducing the frequency of seizures.

Advantages and Limitations for Lab Experiments

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is its potent and broad-spectrum antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its ability to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy, which may improve the efficacy of these treatments. However, this compound also has several limitations, including its potential toxicity and side effects, which may limit its clinical use. In addition, the mechanism of action of this compound is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone. One direction is to further elucidate the mechanism of action of this compound and identify new targets for its therapeutic activity. Another direction is to develop new formulations of this compound that improve its pharmacokinetic properties and reduce its toxicity. In addition, future research could focus on identifying biomarkers that predict the response of cancer cells to this compound, which may help to personalize cancer treatment. Finally, future research could explore the potential of this compound as a therapeutic agent in other fields of medicine, such as neurology and immunology.

Synthesis Methods

The synthesis of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone involves the reaction of 3-fluoropyridine-4-carboxaldehyde with 2-amino-5,6,7,8-tetrahydrobenzo[f][1,4]oxazepin-4-one in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield this compound as a white solid with a melting point of 137-139°C. The purity and identity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.

properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl-(3-fluoropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-9-17-6-5-12(13)15(19)18-7-8-20-14-4-2-1-3-11(14)10-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVNSXPWKTQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.